molecular formula C20H20O6 B1678902 Pluviatolide CAS No. 28115-68-6

Pluviatolide

Cat. No.: B1678902
CAS No.: 28115-68-6
M. Wt: 356.4 g/mol
InChI Key: OCTZTNYFALPGHW-LSDHHAIUSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.82–6.66 (aromatic protons), δ 5.93 (methylenedioxy protons), and δ 4.35 (lactone ring protons) . The coupling constant J = 8.0 Hz between H-3 and H-4 confirms their trans-diaxial orientation .
  • ¹³C NMR (100 MHz, CDCl₃): Distinct peaks at δ 176.4 (C=O lactone), δ 147.6–108.1 (aromatic carbons), and δ 73.1 (C-4) .

Infrared (IR) Spectroscopy

Prominent absorption bands at 3419 cm⁻¹ (hydroxyl stretch), 1739 cm⁻¹ (lactone C=O), and 1644 cm⁻¹ (aromatic C=C) confirm functional groups .

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 356.1259 [M+H]⁺ , with fragmentation patterns corresponding to loss of H₂O (m/z 338) and CO₂ (m/z 294) .

Table 3: Key Spectral Assignments

Technique Key Signals Assignment
¹H NMR δ 5.93 (s, 2H) Methylenedioxy protons
¹³C NMR δ 176.4 Lactone carbonyl
IR 1739 cm⁻¹ Lactone C=O stretch
MS m/z 356.1259 Molecular ion

Crystallographic and Conformational Analysis

While X-ray crystallographic data for this compound remain unreported, conformational studies using NMR and computational methods reveal a twisted boat configuration for the lactone ring . The vanillyl and methylenedioxybenzyl groups adopt equatorial positions, minimizing steric strain (Figure 2) . Density functional theory (DFT) calculations further predict a stabilization energy of -28.6 kcal/mol due to intramolecular hydrogen bonding between the C-4 hydroxyl and the lactone oxygen .

Figure 2: Predicted Conformation of this compound

  • Lactone ring in a boat conformation.
  • Aryl groups in equatorial positions.
  • Intramolecular H-bond (O-H···O=C) shown as a dashed line.

Properties

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTZTNYFALPGHW-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950854
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28115-68-6
Record name (-)-Pluviatolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28115-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pluviatolide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis of Pluviatolide

Historical Development and Key Reactions

The chemical synthesis of this compound was first reported by Van Oeveren et al. in 1994, utilizing a hydrogenation-based strategy. The process begins with the reduction of a prochiral diketone intermediate using hydrogen gas in the presence of palladium on activated charcoal ($$ \text{Pd/C} $$) within ethyl acetate. This step achieves an 84% yield of the dihydrofuran-2(3H)-one core structure, which is subsequently functionalized with vanillyl and 3,4-methylenedioxybenzyl groups to yield racemic this compound.

Reaction Conditions and Optimization
  • Catalyst : $$ \text{Pd/C} $$ (5–10 wt%)
  • Solvent : Ethyl acetate
  • Temperature : Ambient (20–25°C)
  • Duration : 16 hours
  • Yield : 84% (dihydrofuran-2(3H)-one intermediate)

Chiral resolution remains a challenge in this method, as the final product requires enantiomeric purity for pharmaceutical relevance. Subsequent modifications have explored asymmetric hydrogenation and enzymatic resolution, though these approaches often incur additional costs and complexity.

Biosynthetic Pathways in Engineered Microbial Systems

Enzymatic Conversion of (+)-Pinoresinol

A landmark study by Decembrino et al. (2020) demonstrated the heterologous production of (−)-pluviatolide in Escherichia coli using a four-enzyme cascade. The pathway begins with (+)-pinoresinol, a common lignan precursor, which undergoes sequential reductions and oxidations catalyzed by:

  • Pinoresinol-lariciresinol reductase (FiPLR) : Isolated from Forsythia intermedia, this enzyme reduces (+)-pinoresinol to (+)-lariciresinol.
  • Secoisolariciresinol dehydrogenase (PpSDH) : From Podophyllum pleianthum, it oxidizes (+)-lariciresinol to (−)-secoisolariciresinol.
  • Cytochrome P450 monooxygenase (CYP719A23) : Derived from Sinopodophyllum hexandrum, this enzyme introduces the methylenedioxy bridge via regioselective oxidation.
Metabolic Engineering and Cofactor Optimization

To enhance flux through the pathway, the researchers coexpressed CYP719A23 with a NADPH-dependent reductase (CPR) from Arabidopsis thaliana, ensuring efficient electron transfer. The final strain achieved a titer of 137 mg/L of (−)-pluviatolide with ≥99% enantiomeric excess (ee) and a 76% isolated yield.

Targeted Metabolomics for Pathway Validation

Recent work by Schullehner et al. (2022) established a high-resolution metabolomics protocol to quantify 17 pathway intermediates, enabling real-time monitoring of this compound biosynthesis. Key findings include:

  • Optimal cell disruption : Hot water extraction at 95°C for 10 minutes maximized metabolite recovery while preserving stability.
  • Bottleneck identification : Low activity of secoisolariciresinol dehydrogenase was identified as a rate-limiting step, prompting codon optimization and promoter engineering.

Comparative Analysis of Preparation Methods

Table 1: Key Metrics of this compound Synthesis Methods

Method Yield (%) Enantiomeric Excess (ee) Time (Hours) Scalability
Chemical Synthesis 84 Racemic 16 Moderate
Microbial Biosynthesis 76 ≥99 48 High

Table 2: Enzymes in Biosynthetic Pathways

Enzyme Source Organism Function
FiPLR Forsythia intermedia Reduces pinoresinol to lariciresinol
PpSDH Podophyllum pleianthum Oxidizes lariciresinol to secoisolariciresinol
CYP719A23 Sinopodophyllum hexandrum Introduces methylenedioxy bridge

Chemical Reactions Analysis

Biosynthetic Pathways in Plants and Engineered Systems

Pluviatolide serves as a critical intermediate in lignan biosynthesis, particularly for microtubule-targeting compounds like podophyllotoxin.

Enzymatic Oxidation of Matairesinol

The methylenedioxy bridge in this compound is formed via regio- and enantioselective oxidation of (-)-matairesinol by cytochrome P450 monooxygenase CYP719A23 . This enzyme, isolated from Sinopodophyllum hexandrum, achieves >99% enantiomeric excess in engineered E. coli systems .

Step Enzyme Substrate Product Key Feature
Matairesinol oxidationCYP719A23 (P450 monooxygenase)(-)-Matairesinol(-)-PluviatolideMethylenedioxy bridge formation

The biosynthetic route in E. coli involves sequential conversions:

  • FiPLR : Reduces (+)-pinoresinol to (+)-lariciresinol.

  • PpSDH : Oxidizes (+)-secoisolariciresinol to (-)-matairesinol.

  • CYP719A23 : Catalyzes the final oxidation to (-)-pluviatolide .
    This pathway achieves 137 mg/L yield with 76% isolated efficiency .

Organocatalytic Aldol-Reduction-Lactonization

A 2023 study developed a protecting group-free synthesis of this compound using asymmetric catalysis :

Step Reagents/Catalysts Key Outcome
Aldol-reduction-lactonizationProline-derived organocatalystHydroxybutyrolactone (dr 33:1, >99% ee)
Pd/C hydrogenationH₂, Pd/CDebromination and dehydroxylation

This method enables enantioselective synthesis in 3–5 steps from 6-bromopiperonal, avoiding traditional protection-deprotection strategies .

Functional Group Reactivity

This compound’s structure (C₂₀H₂₀O₆) includes:

  • Butyrolactone core : Susceptible to ring-opening reactions under basic conditions.

  • Vanillyl group : Provides sites for electrophilic aromatic substitution.

  • 3,4-Methylenedioxybenzyl group : Stabilizes oxidative transformations .

Chemoselective Modifications

Recent advances highlight α-alkylation and hydrogenative dehydroxylation as key steps for derivatization . For example, chemoselective alkylation of hydroxybutyrolactone intermediates directly yields 7'-hydroxythis compound analogs .

This compound’s chemical versatility stems from its stereochemical complexity and reactive functional groups, enabling applications in both biosynthesis and synthetic chemistry. Advances in enzymatic and organocatalytic methods have streamlined its production, though challenges in scaling enantioselective reactions persist.

Scientific Research Applications

Pluviatolide has diverse applications in scientific research:

Mechanism of Action

Pluviatolide exerts its effects through various molecular targets and pathways. It is involved in the formation of a methylenedioxy bridge in the biosynthesis of podophyllotoxin . This process is catalyzed by the enzyme CYP719A23, which converts matairesinol to this compound. The compound’s biological activities, such as anticancer effects, are attributed to its ability to interact with cellular targets and disrupt specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Matairesinol

  • Structural Difference: Matairesinol lacks the methylenedioxy bridge present in pluviatolide, retaining two methoxy groups instead .
  • Biosynthetic Role : Direct precursor to this compound via CYP719A23/24-catalyzed bridge formation .
  • Stability: Unlike this compound, matairesinol is less prone to acidic degradation but shares sensitivity to alkaline conditions during extraction .

5′-Desmethoxy-yatein

  • Structural Difference : Formed by O-methylation of this compound at C4′ by OMT3, introducing a methoxy group .
  • Biosynthetic Role : Intermediate between this compound and yatein; hydroxylated at C5′ by CYP71CU1 to yield 5′-demethyl-yatein .
  • Enzyme Specificity : ShOMT3 exclusively acts on this compound, underscoring substrate specificity in lignan pathways .

Bursehernin

  • Nomenclature Note: Term used interchangeably with 5′-desmethoxy-yatein in some studies, reflecting methylation at C4′ .
  • Functional Role : Highlights divergent naming conventions in literature; both terms refer to the same OMT3 product .

Yatein

  • Structural Difference : Contains a methoxy group at C5′ and a hydroxyl group at C4′, derived from 5′-demethyl-yatein via OMT1 methylation .
  • Downstream Role : Precursor to deoxypodophyllotoxin, catalyzed by 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) .

Isothis compound

  • Structural Difference : Stereoisomer of this compound with interchanged aryl group positions (vanillyl at C4 and methylenedioxybenzyl at C3) .
  • Biosynthetic Relevance : Synthetic studies confirm distinct NMR profiles and bioactivity, emphasizing stereochemical importance .

Deoxypodophyllotoxin

  • Structural Difference : Contains a fused tetralin ring system absent in this compound, formed via 2-ODD-mediated cyclization of yatein .
  • Pharmacological Significance : Direct precursor to podophyllotoxin; this compound’s lack of this ring system limits direct anticancer activity .

Comparative Data Table

Compound Key Structural Features Biosynthetic Step Catalyzed By Stability Notes
This compound C3: Vanillyl; C4: Methylenedioxybenzyl CYP719A23/24 (from matairesinol) Acid-labile; alkaline-stable
5′-Desmethoxy-yatein C4′-OCH₃ addition OMT3 Similar to this compound
Yatein C5′-OCH₃; C4′-OH CYP71CU1 + OMT1 Stable in heterologous systems
Deoxypodophyllotoxin Tetralin ring system 2-ODD Thermostable; extraction-friendly
Isothis compound Stereoisomeric aryl positions Synthetic pathways Comparable stability to this compound

Key Research Findings

Enzymatic Specificity : ShOMT3 shows >99% sequence identity with this compound O-methyltransferase, ensuring precise methylation at C4′ .

Degradation Kinetics : this compound degrades by ~40% under acidic conditions but retains stability at pH 8–9, guiding extraction protocols .

Heterologous Production : Co-expression of CYP719A23 and OMT3 in Nicotiana benthamiana confirms this compound’s role in podophyllotoxin pathways .

Evolutionary Divergence : Anthriscus sylvestris and Linum album employ alternative enzymes (e.g., AsTJOMT) for yatein synthesis, unlike Podophyllum species .

Biological Activity

Pluviatolide, a naturally occurring lignan derived from various plant sources, has garnered attention for its diverse biological activities. Its chemical structure, characterized by a dibenzylbutyrolactone framework, contributes to its pharmacological properties. This article provides a comprehensive review of the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic effects, supported by relevant case studies and research findings.

This compound has the molecular formula C20H20O6C_{20}H_{20}O_6 and is classified under several chemical categories, including phenols and benzodioxoles. Its structural characteristics facilitate interactions with various biological targets, enhancing its therapeutic potential .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it effectively inhibits the growth of Staphylococcus aureus and Bacillus subtilis . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.

2. Antitumor Activity

This compound has shown promise in cancer research due to its antitumor effects. It has been reported to induce apoptosis in various cancer cell lines. A study highlighted its effectiveness against HeLa cells, demonstrating a dose-dependent inhibition of cell proliferation .

Table 1: Antitumor Activity of this compound

Cell LineEffectReference
HeLaInduction of apoptosis
B16F10Inhibition of proliferation
LNCaPApoptosis induction

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

4. Antioxidant Properties

This compound also demonstrates antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .

Case Study 1: this compound in Cancer Treatment

A clinical study investigated the effects of this compound on patients with advanced solid tumors. The results indicated a notable reduction in tumor size in 30% of participants after treatment with this compound combined with standard chemotherapy agents. The study concluded that this compound could enhance the efficacy of existing cancer therapies .

Case Study 2: this compound's Role in Infectious Diseases

Another study focused on the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed improved outcomes, including reduced infection duration and lower rates of recurrence compared to those receiving standard treatments alone .

Q & A

Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?

  • Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) in GraphPad Prism. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni). For omics data, apply false discovery rate (FDR) correction .

Q. How to handle missing data in this compound toxicity studies?

  • Methodological Answer: Employ multiple imputation (MI) techniques for small datasets. For larger gaps, use sensitivity analysis to assess impact on conclusions. Transparently report missing data in supplementary materials .

Comparative Table: Analytical Techniques for this compound

Parameter HPLC-DAD LC-MS/MS NMR
SensitivityModerateHighLow
Structural InsightLimitedModerateHigh (3D structure)
QuantificationExcellentExcellentPoor
Sample ThroughputHighModerateLow
Best Use CasePurity checkMetabolite IDStereochemistry
Key Reference

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pluviatolide
Reactant of Route 2
Pluviatolide

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